Cholamine Bromide Hydrobromide-15N

Description

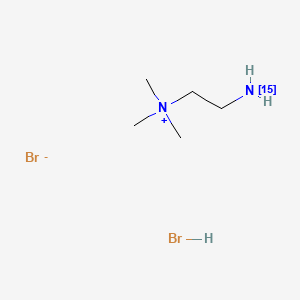

Cholamine Bromide Hydrobromide-15N (chemical formula: C₅H₁₆Br₂N₂) is a stable isotope-labeled compound optimized for metabolomics research. Its structure comprises a quaternary ammonium group and a primary amine, with the nitrogen atom in the amine group replaced by the ¹⁵N isotope . This compound serves as a "smart isotope tag" for carboxylate-containing metabolites, enabling dual detection via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ¹⁵N label enhances NMR sensitivity due to its spin-½ nucleus, while the permanent positive charge improves MS ionization efficiency .

Properties

Molecular Formula |

C5H16Br2N2 |

|---|---|

Molecular Weight |

265.00 g/mol |

IUPAC Name |

2-(15N)azanylethyl(trimethyl)azanium;bromide;hydrobromide |

InChI |

InChI=1S/C5H15N2.2BrH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1/i6+1;; |

InChI Key |

NXHOZHHNVARBSS-SNHBFGBXSA-M |

Isomeric SMILES |

C[N+](C)(C)CC[15NH2].Br.[Br-] |

Canonical SMILES |

C[N+](C)(C)CCN.Br.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholamine Bromide Hydrobromide-15N involves the incorporation of the 15N isotope into the cholamine structure. This is typically achieved by using 15N-labeled ammonia or ammonium salts as starting materials. The reaction conditions often involve the use of bromine and hydrobromic acid to introduce the bromide and hydrobromide groups, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Tagging Reactions with Carboxylic Acid Metabolites

[15N]-Cholamine reacts with carboxyl groups via carbodiimide-mediated coupling, forming stable amide bonds for dual NMR/MS detection :

Mechanism :

-

EDC activates the carboxyl group, forming an O-acylisourea intermediate.

-

[15N]-Cholamine displaces the intermediate, yielding a 15N-labeled amide .

Synthetic Intermediates and Final Product

-

Intermediate 7 *: NMR (CDCl₃): δ 7.87–7.85 (m, 2H), 7.74–7.72 (m, 2H), 4.10 (td) .

-

Intermediate 3 *: NMR (CDCl₃): δ 7.78–7.68 (m, 4H), 3.11 (s, 9H) .

-

Final Product 9 *:

Tagged Metabolites

-

NMR : 15N chemical shifts between 115–122 ppm; 1H shifts correlate with metabolite structure .

-

MS : Permanent charge enhances ionization efficiency, enabling detection at sub-μM concentrations .

Comparative Advantages in Metabolic Profiling

-

NMR Sensitivity : 15N label provides distinct shifts for multiplexed detection .

-

MS Compatibility : Permanent charge eliminates pH-dependent ionization variability .

-

Scalability : Route 1 produces 23.9 g batches, supporting large-scale studies .

This compound’s design bridges NMR and MS platforms, enabling robust, reproducible metabolomic profiling of carboxyl-containing metabolites in biofluids like serum and urine .

Scientific Research Applications

Cholamine Bromide Hydrobromide-15N is an isotope tag with applications in metabolomics research due to its NMR-active isotope and permanent charge, useful for both NMR and MS-based metabolite profiling .

Synthesis and Production

An efficient, scalable, and straightforward synthesis of [15N]-cholamine has been developed, improving upon previously described routes . The intermediates and final product are isolated through simple filtration and trituration . A synthesis of [15N]-Cholamine Bromide Hydrobromide is achieved through a four-step process with good overall yield, starting from [15N]-phthalimide potassium salt . Three batches of [15N]-cholamine bromide hydrobromide salt were prepared using the procedures described, yielding a total of 44.9 g .

Applications in Metabolomics

[15N]-cholamine is utilized as an isotope tag in metabolomics research . It possesses two important properties: an NMR-active isotope and a permanent charge for MS . The 15N-cholamine-based chemoselective derivatization coupled with 15N-edited NMR analysis provides a sensitive and robust means for determining . 15N1-cholamine has been shown to be a useful CS agent for carboxylates, producing a peptide bond that can be detected via 15N-attached H with .

NMR Spectroscopy

15N-cholamine allows sensitive NMR detection at slightly acidic pH via one-bond coupling of 15N to the attached proton (HN) . In 1H{15N}-HSQC experiments, only the carboxylate derivatives are detected in very complex mixtures of metabolites such as crude cell or tissue extracts . It can be used for more sensitive determination of 13C enrichment at carboxylates by 15N-edited NMR .

Mechanism of Action

The mechanism of action of Cholamine Bromide Hydrobromide-15N involves its ability to act as a tracer in metabolic studies. The 15N isotope provides enhanced resolution and sensitivity in NMR and MS, allowing for the precise detection and quantification of metabolites. The compound interacts with carboxyl-containing metabolites, facilitating their detection and analysis .

Comparison with Similar Compounds

[¹⁵N]-Cholamine Chloride Hydrochloride

This analogue shares the same isotopic labeling strategy but differs in counterion (Cl⁻ vs. Br⁻) and synthesis challenges:

Advantages of Bromide Hydrobromide :

Non-Isotopic Cholamine Analogues

Unlabeled cholamine derivatives lack the ¹⁵N isotope, rendering them invisible in ¹⁵N-NMR and less sensitive in MS due to the absence of a permanent charge. For example, unlabeled 2-amino-N,N,N-trimethylethanaminium bromide cannot track isotopic enrichment or distinguish endogenous vs. exogenous metabolites .

Analytical Data and Performance

NMR and MS Characteristics

Elemental Analysis

- Calculated : C (22.66%), H (6.09%), N (10.95%), Br (60.31%).

- Found : C (22.50 ± 0.07%), H (6.05 ± 0.3%), N (10.45 ± 0.1%), Br (58.46 ± 3%) .

Research Implications

The bromide hydrobromide variant is now a reference standard in the NIH Metabolomics Workbench due to its scalability and analytical performance . Its superiority over chloride hydrochloride and non-isotopic analogues underscores its utility in high-throughput metabolomics, particularly for studying tricarboxylic acid (TCA) cycle intermediates and fatty acids .

Biological Activity

Cholamine Bromide Hydrobromide-15N is a stable isotope-labeled compound that has garnered attention in the field of metabolomics and enzymatic studies due to its unique properties. This article explores its biological activity, synthesis, applications, and relevant research findings.

This compound serves as an isotope tag in various biological and chemical applications. Its structure allows it to act as a chemo-selective tag for metabolites, enhancing sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of the nitrogen-15 isotope provides distinct advantages in studying metabolic pathways and protein structures.

2. Synthesis of this compound

The synthesis of this compound has been optimized for scalability and efficiency. The process involves several steps, including:

- Starting Materials : The synthesis begins with [15N]-phthalimide potassium salt, which reacts with 1,2-dibromoethane to yield an alkylated intermediate.

- Final Product Isolation : The product is isolated through precipitation and subsequent purification steps, achieving yields of up to 76% .

Table 1: Synthesis Overview

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Alkylation with dibromoethane | 85 |

| 2 | Final product isolation | 76 |

3. Biological Activity

This compound exhibits significant biological activity attributed to its structural similarity to endogenous compounds. Its primary applications include:

- Metabolomics Research : It is used as a tracer in metabolic studies due to its ability to provide insights into metabolic pathways .

- Enzymatic Studies : The compound aids in mechanistic enzymology by allowing researchers to trace the incorporation of nitrogen into various biological molecules .

4. Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Metabolic Pathway Analysis : In a study focusing on carboxylic acid metabolites, researchers utilized this compound as a tagging agent to enhance the detection and quantification of metabolites in complex biological samples .

- Protein Structure Determination : The incorporation of this compound into proteins has facilitated stereospecific assignments of protons, significantly improving the precision of NMR-based structural analyses .

5. Research Findings

Recent findings underscore the importance of this compound in various biochemical applications:

- Enhanced Sensitivity : Its permanent charge increases sensitivity in mass spectrometry, making it a valuable tool for detecting low-abundance metabolites .

- Versatile Applications : The compound's ability to serve as a stable isotope label allows for diverse applications across different fields, including pharmacology, biochemistry, and environmental science .

Q & A

Q. What is the role of [15N]-Cholamine Bromide Hydrobromide in metabolomics studies?

[15N]-Cholamine Bromide Hydrobromide is a dual-functional reagent for isotopic labeling of carboxyl groups in metabolomics. The 15N isotope enables detection via NMR (due to its spin-½ nucleus), while the permanent charge enhances sensitivity in mass spectrometry (MS). This dual capability allows precise identification and quantification of carboxyl-containing metabolites, which constitute ~25% of human metabolites. Methodologically, it reacts selectively with carboxylic acids under mild conditions, forming stable adducts for cross-platform analysis .

Q. What are the key steps in synthesizing [15N]-Cholamine Bromide Hydrobromide?

The synthesis involves a four-step route starting from [15N]-phthalimide potassium salt:

- Step 1 : Alkylation with 1,2-dibromoethane to form [15N]-2-(2-bromoethyl)isoindoline-1,3-dione (85% yield).

- Step 2 : Quaternization with trimethylamine to generate [15N]-2-(1,3-dioxoisoindolin-2-yl)-N,N,N-trimethylethanaminium bromide.

- Step 3 : Hydrazinolysis to deprotect the primary amine, yielding [15N]-cholamine bromide.

- Step 4 : Acidification with HBr to produce the final hydrobromide salt (76% yield). Critical purification steps include filtration and recrystallization to isolate intermediates and the final product .

Q. How is [15N]-Cholamine Bromide Hydrobromide characterized experimentally?

Characterization relies on:

- NMR : ¹H and ¹³C spectra (400 MHz, δ scale) to confirm chemical environment and isotopic labeling. For example, the 15N-labeled amine proton appears as a triplet due to J-coupling with the 15N nucleus.

- LC-MS : Using a ZIC-pHILIC column with 25 nM ammonium acetate (pH 9) in water/acetonitrile (30:70) at 0.5 mL/min, with ESI+ detection (50–300 m/z).

- Elemental analysis : Validates stoichiometry and purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve synthesis yield?

The alkylation step historically suffered from low yields (~45%) due to reagent decomposition. Substituting (2-bromoethyl)trimethylammonium bromide with 1,2-dibromoethane minimizes side reactions, increasing yield to 85%. Key parameters include:

Q. How should conflicting NMR and MS data for [15N]-Cholamine-labeled metabolites be resolved?

Discrepancies may arise from isotopic impurity or adduct formation. Mitigation strategies include:

- Cross-validation using 15N-edited NMR spectra to isolate labeled signals.

- High-resolution MS (e.g., Orbitrap) with isotopic pattern analysis to confirm 15N incorporation.

- pH-controlled sample preparation (pH 9–10) to minimize nonspecific adducts in MS .

Q. What challenges arise when scaling up [15N]-Cholamine synthesis, and how are they addressed?

Scaling beyond 10 g introduces challenges in:

- Purification : Filtration becomes inefficient for large volumes; centrifugal partitioning chromatography is recommended for intermediates.

- Solvent recovery : Ethanol/water mixtures used in recrystallization require distillation for reuse.

- Batch consistency : Strict control of HBr stoichiometry (1.05 equiv) ensures reproducible hydrobromide salt formation, as demonstrated in 23.9 g batches .

Q. How does [15N]-Cholamine compare to other isotopic labels (e.g., 13C, 2H) for carboxyl group analysis?

15N offers unique advantages:

- NMR sensitivity : 15N has a higher receptivity than 13C, enabling detection at lower concentrations.

- MS compatibility : The permanent charge enhances ionization efficiency compared to neutral 2H labels.

- Minimal metabolic interference : Unlike 13C, 15N does not perturb carboxylate reactivity or enzyme kinetics in live-cell studies .

Methodological Notes

- Experimental Design : Always include a "cold" (unlabeled) control to distinguish background signals in NMR/MS.

- Data Reporting : Adhere to Beilstein Journal guidelines: place detailed synthetic protocols in Supplementary Information and emphasize novel conclusions in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.